molecular formula C16H14N4OS B10837854 2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione

2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione

Cat. No.: B10837854
M. Wt: 310.4 g/mol
InChI Key: SSUWZXRTDXAIQO-UHFFFAOYSA-N
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Description

MEN-10880 is a small molecule drug initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL. It functions as a reverse transcriptase inhibitor, primarily targeting the reverse transcriptase enzyme. This compound was explored for its potential in treating various immune system diseases, infectious diseases, and urogenital diseases .

Preparation Methods

The synthetic routes and reaction conditions for MEN-10880 are not widely documented in public sources. the general approach to synthesizing reverse transcriptase inhibitors involves multi-step organic synthesis, often starting with the preparation of key intermediates followed by coupling reactions, cyclization, and purification steps. Industrial production methods would typically involve optimization of these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

MEN-10880, as a reverse transcriptase inhibitor, undergoes various chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a reverse transcriptase inhibitor, it serves as a model compound for studying enzyme inhibition and drug design.

    Biology: It is used in research to understand the mechanisms of viral replication and the role of reverse transcriptase in various biological processes.

    Medicine: MEN-10880 was explored for its potential in treating HIV infections and other diseases involving reverse transcriptase activity.

    Industry: The compound’s synthesis and production methods are of interest for pharmaceutical manufacturing and drug development.

Mechanism of Action

MEN-10880 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. By binding to the enzyme, MEN-10880 prevents the conversion of viral RNA into DNA, thereby blocking the replication process. This inhibition disrupts the viral life cycle and reduces the viral load in infected individuals .

Comparison with Similar Compounds

MEN-10880 is unique among reverse transcriptase inhibitors due to its specific molecular structure and binding affinity. Similar compounds include:

    Zidovudine: Another reverse transcriptase inhibitor used in the treatment of HIV.

    Lamivudine: A nucleoside analog reverse transcriptase inhibitor.

    Nevirapine: A non-nucleoside reverse transcriptase inhibitor.

MEN-10880’s uniqueness lies in its specific binding interactions and the potential for reduced side effects compared to other inhibitors .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione

InChI

InChI=1S/C16H14N4OS/c1-3-20-13-12-11(7-5-8-17-12)21-14(13)16(22)19(2)10-6-4-9-18-15(10)20/h4-9H,3H2,1-2H3

InChI Key

SSUWZXRTDXAIQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=S)N(C3=C1N=CC=C3)C)OC4=C2N=CC=C4

Origin of Product

United States

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